7-Fluoro-8-methylchroman-4-amine
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Overview
Description
7-Fluoro-8-methylchroman-4-amine is a chemical compound with the molecular formula C10H12FNO. It is a derivative of chroman, a bicyclic compound that includes a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom at the 7th position and a methyl group at the 8th position, along with an amine group at the 4th position, makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group at the 8th position can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
7-Fluoro-8-methylchroman-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-7-methylchroman-4-amine: Similar structure but with different positions of fluorine and methyl groups.
7-Fluoro-8-methylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
7-Fluoro-8-methylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the amine group provides opportunities for further functionalization .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3 |
InChI Key |
PQCKITNHLYFLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCC2N)F |
Origin of Product |
United States |
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